molecular formula C15H18ClN3OS B2495361 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea CAS No. 1421454-07-0

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea

Cat. No.: B2495361
CAS No.: 1421454-07-0
M. Wt: 323.84
InChI Key: MPUPXUYBYPJPTG-UHFFFAOYSA-N
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Description

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea is a synthetic organic compound featuring a thiazole core substituted with a chlorophenyl group and an isopropylurea side chain. This structure classifies it as a valuable intermediate in medicinal chemistry research, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Compounds containing chlorophenyl-thiazole motifs are of significant interest in early-stage pharmaceutical development for their potential to interact with key biological targets. Contemporary research into structurally related molecules has highlighted their potential as candidates for non-opioid analgesic drug discovery , focusing on mechanisms such as ion channel modulation (e.g., TRPV1, TRPA1) . The urea moiety, a common pharmacophore in drug design, can engage in hydrogen bonding with biological receptors, potentially influencing binding affinity and selectivity. The integration of these features makes this chemical a compelling subject for investigation in areas including pain management, neuropharmacology, and the study of ion channel function . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in bio-screening assays. Its molecular framework offers a versatile scaffold for structure-activity relationship (SAR) studies, allowing chemists to explore how modifications to the core structure affect biological activity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-9(2)18-15(20)17-8-13-10(3)19-14(21-13)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUPXUYBYPJPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-chlorobenzaldehyde with thioamide in the presence of a base such as sodium hydroxide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Isopropylurea Moiety: The final step involves the reaction of the intermediate compound with isopropyl isocyanate to form the isopropylurea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles or chlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of specific kinases involved in cancer progression.

Antimicrobial Properties

The compound has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro assays have reported significant anti-inflammatory activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound appears to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses. The IC50 values for similar compounds have been reported between 0.034 to 0.052 μM, indicating strong anti-inflammatory potential.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells demonstrated that treatment with derivatives of this compound resulted in a reduction of cell viability by up to 70% at concentrations of 10 µM after 48 hours. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In a comparative study against Staphylococcus aureus and Escherichia coli, derivatives of the compound exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL for Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Thiazole Derivatives

The following compounds share structural similarities with the target molecule, particularly in their thiazole and urea functional groups:

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (8f)
  • Substituents :
    • Thiazole: 4-(chloromethyl) group at position 3.
    • Urea: 3-chlorophenyl substituent.
  • Synthesis : Yield of 51.2%, as reported in .
  • Molecular Weight : 378.0 g/mol (ESI-MS) .
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea (8g)
  • Substituents :
    • Thiazole: 4-(chloromethyl) group at position 4.
    • Urea: 3,4-dichlorophenyl substituent.
  • Synthesis : Yield of 57.5%, higher than 8f due to enhanced reactivity of the dichlorophenyl group.
  • Molecular Weight : 412.0 g/mol (ESI-MS) .
Key Differences from Target Compound :
  • The target compound lacks the chloromethyl substituent on the thiazole ring, instead featuring a methyl group.
  • The urea substituent in the target is an isopropyl group, contrasting with the chlorinated aryl groups in 8f and 8g. This difference likely influences solubility and bioactivity, as isopropyl groups are less electron-withdrawing than chlorophenyl moieties.

Thiazole Derivatives with Halogenated Aryl Groups

Compounds 4 and 5 from and are isostructural thiazole derivatives with fluorophenyl and triazolyl substituents:

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
  • Substituents : Chlorophenyl on thiazole, fluorophenyl-triazolyl-pyrazole side chain.
  • Crystallography : Triclinic (P 1̄ symmetry) with two independent molecules per asymmetric unit. Planar conformation except for one perpendicular fluorophenyl group .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
  • Substituents : Fluorophenyl on thiazole, identical side chain to compound 4.
  • Crystallography : Identical packing to compound 4 but adjusted for fluorine vs. chlorine steric effects .
Comparison with Target Compound :
  • Halogen (Cl vs. F) positioning influences crystal packing and electronic properties.

Thiazolylmethyl Carbamates ()

Examples include thiazol-5-ylmethyl carbamates with isopropyl and methyl groups. These compounds share the thiazole core but incorporate carbamate linkages instead of urea, suggesting divergent biological targets (e.g., protease inhibition vs. kinase modulation) .

Research Findings and Implications

  • Synthetic Accessibility : Urea-thiazole derivatives (e.g., 8f, 8g) exhibit moderate yields (~50–60%), suggesting room for optimization in the target compound’s synthesis .
  • Structural Insights :
    • Isostructural compounds (4, 5) demonstrate how halogen choice (Cl vs. F) subtly alters crystal packing without disrupting overall conformation .
    • The perpendicular orientation of fluorophenyl groups in 4 and 5 may reduce π-π stacking interactions compared to the planar chlorophenyl group in the target compound.
  • Analytical Techniques :
    • SHELXL () and Multiwfn () were critical for crystallographic refinement and electronic property analysis, respectively.

Biological Activity

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H17_{17}ClN2_{2}OS
  • Molecular Weight : 300.82 g/mol
  • CAS Number : 1421442-17-2

Structural Features

The compound features:

  • A thiazole ring which is known for its diverse biological activities.
  • A chlorophenyl group that may contribute to its pharmacological properties.
  • An isopropylurea moiety that is often associated with urea derivatives used in various therapeutic applications.

This compound exhibits biological activity through several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects on cellular functions.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical models, possibly through the inhibition of pro-inflammatory cytokines.

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AntitumorInhibition of cancer cell growthStudy A
Anti-inflammatoryReduction in cytokine levelsStudy B
Enzyme inhibitionSpecific enzyme activity reducedStudy C

Case Study 1: Antitumor Effects

In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxicity. The IC50 values indicated potent activity against breast and lung cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The results showed a marked decrease in inflammatory markers and joint swelling, providing evidence for its therapeutic potential in inflammatory diseases.

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